molecular formula C15H12O7 B1591608 Fisetin CAS No. 345909-34-4

Fisetin

Cat. No. B1591608
CAS RN: 345909-34-4
M. Wt: 304.25 g/mol
InChI Key: GYHFUROKCOMWNQ-UHFFFAOYSA-N
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Description

Fisetin (7,3′,4′-flavon-3-ol) is a flavonol from the flavonoid group of polyphenols. It can be found in various plants, where it serves as a yellow/ochre coloring agent. You’ll find it in fruits like strawberries, apples, persimmons, grapes, onions, and cucumbers . Its chemical formula is C15H10O6 .


Synthesis Analysis

Fisetin can be synthesized using various methods, including chemical synthesis and biotechnology . Researchers have explored its synthesis to ensure its suitability for pharmaceutical use .


Molecular Structure Analysis

The molecular formula of fisetin is C15H10O6 , and it has a molecular weight of approximately 286.24 g/mol . Its structure consists of a flavone backbone with hydroxyl groups at specific positions .


Chemical Reactions Analysis

Fisetin exhibits antioxidant properties, reducing oxidative stress, ROS production, and neurotoxicity. It also regulates various signaling pathways, such as PI3K/Akt, Nrf2, NF-κB, and MAPK, to prevent oxidative stress and inflammation .

Scientific Research Applications

Anticancer Activity

Fisetin has been identified as a potent anticancer agent . It exhibits cytotoxic effects against various types of cancer, including lung, liver, ovarian, colon, and breast cancer. The compound works by suppressing cell growth, inducing programmed cell death, and reducing the formation of new blood vessels. It also enhances the effectiveness of chemotherapy by targeting multiple molecules and signaling pathways such as VEGF, MAPK, NF-κB, PI3K/Akt/mTOR, and Nrf2/HO-1 .

Neuroprotective Effects

As a neuroprotective compound, Fisetin shows promise in the treatment of neurodegenerative diseases. It has been studied for its senolytic properties, which involve inducing cell death in senescent or unhealthy cells. This is particularly relevant in conditions like Alzheimer’s and Parkinson’s disease, where the elimination of dysfunctional cells could be beneficial .

Antidiabetic Properties

Research indicates that Fisetin may have significant antidiabetic effects . It has been explored in both in vitro and in vivo models for its potential to modulate blood sugar levels and improve insulin sensitivity. This could make it a valuable addition to the management of diabetes .

Anti-inflammatory Effects

The anti-inflammatory properties of Fisetin are well-documented. It has been shown to mitigate inflammation in various conditions, potentially including osteoarthritis and COVID-19. These effects are being assessed in ongoing or upcoming clinical trials, highlighting its potential as an anti-inflammatory agent .

Bioavailability and Pharmacokinetics

Understanding the bioavailability and pharmacokinetics of Fisetin is crucial for its application in clinical settings. Studies have focused on its absorption, distribution, metabolism, and excretion to optimize its use as a drug ingredient or dietary supplement. Fisetin is usually administered at a dose of 20 mg/kg/day in humans .

Support for Healthy Aging

Fisetin has been associated with supporting healthy aging. Studies suggest that it may extend health span and lifespan by mimicking calorie restriction and exerting antioxidant effects. This positions Fisetin as a promising compound for research into longevity and age-related diseases .

Mechanism of Action

Fisetin’s neuroprotective effects are attributed to its multifaceted biological activity. It enhances neural protection, reverses cognitive abnormalities, and influences various pathways associated with different neurological disorders .

Safety and Hazards

Fisetin has a good safety profile. It may cause skin and eye irritation, so precautions should be taken during handling. In case of ingestion or inhalation, seek medical attention .

Future Directions

Fisetin’s potential applications in healthcare and its demand suggest a promising future. Biotechnology might play a role in its manufacturing as an active pharmaceutical ingredient .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6.H2O/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7;/h1-6,16-18,20H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHFUROKCOMWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583773
Record name 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate

CAS RN

345909-34-4
Record name 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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